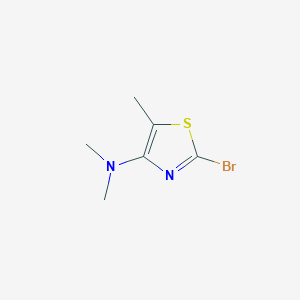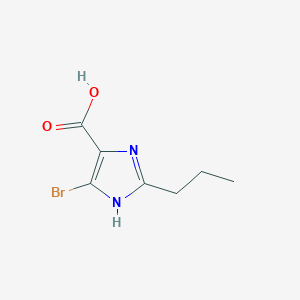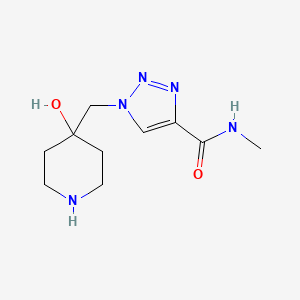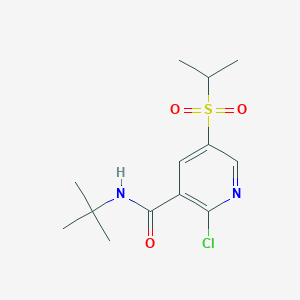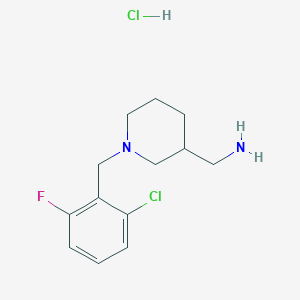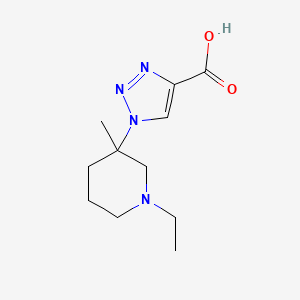
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position and a methyl group at the 1-position of the imidazole ring, with an ethanone group attached to the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-methylimidazole.
Bromination: The bromination of 1-methylimidazole is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position.
Acylation: The resulting 5-bromo-1-methylimidazole is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to form imidazole derivatives with different oxidation states.
Condensation Reactions: The ethanone group can participate in condensation reactions with various nucleophiles, leading to the formation of imidazole derivatives with extended conjugation.
Common reagents used in these reactions include nucleophiles like amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate the role of imidazole derivatives in enzyme inhibition and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of functional materials, such as dyes and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(5-Bromo-1-methyl-1H-imidazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the bromine atom and ethanone group, resulting in different reactivity and applications.
5-Bromo-1H-imidazole: Lacks the methyl group and ethanone group, leading to different chemical properties and uses.
1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
1-(5-bromo-1-methylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-8-3-5(7)9(6)2/h3H,1-2H3 |
InChI Key |
JXHDBNFBIDDYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(N1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


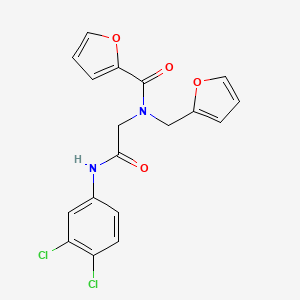




![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
